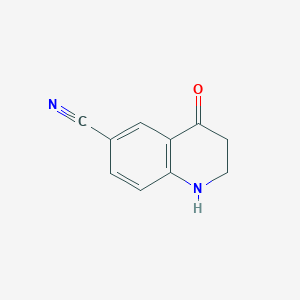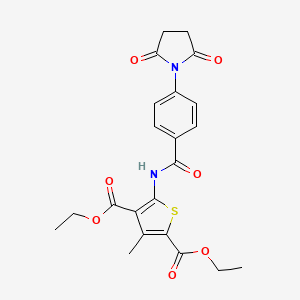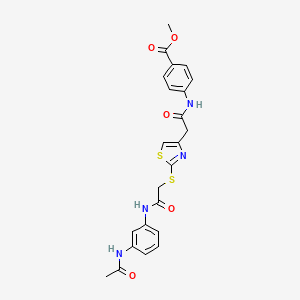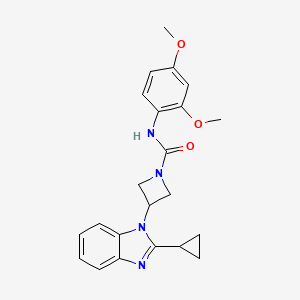
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H8N2O . It is a useful research chemical . It is also known as 4-oxo-2,3-dihydro-1H-quinoline-6-carbonitrile .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives was achieved using a multi-component reaction comprising of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene .Molecular Structure Analysis
The molecular structure of 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile can be represented by the InChI code: 1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 172.18 . The melting point is between 276-278 degrees Celsius .Applications De Recherche Scientifique
Optoelectronic and Charge Transport Properties
4-Oxo-1,2,3,4-tetrahydroquinoline derivatives, including close relatives of 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile, have been studied for their structural, electronic, optical, and charge transport properties. Research indicates that these compounds could be efficient multifunctional materials due to their promising optoelectronic and charge transport characteristics (Irfan et al., 2020).
Antifungal Properties
A series of compounds including 4-Oxo-tetrahydroquinoline-3-carbonitrile analogues have demonstrated significant antifungal activity. The relationship between their functional group variation and biological activity has been a subject of investigation, highlighting their potential in antifungal applications (Gholap et al., 2007).
Synthesis Techniques
Advancements in synthesis methods for tetrahydroquinoline compounds, including those similar to 4-Oxo-tetrahydroquinoline-6-carbonitrile, have been explored. These methods focus on efficient and novel ways to produce these compounds, which are crucial for their application in various scientific fields (Pratap et al., 2007).
Antioxidant Activity
Compounds derived from tetrahydropyrimidine, closely related to 4-Oxo-tetrahydroquinoline-6-carbonitrile, have shown significant antioxidant activities. This suggests their potential use in scientific research related to oxidative stress and its mitigation (Salem et al., 2015).
Chemosensors for Toxic Ions
Novel chemosensors based on tetrahydroquinoline carbonitrile derivatives have been developed for the selective identification of toxic ions like Pd2+. This indicates their potential application in environmental monitoring and safety (Shally et al., 2020).
Spectroscopic Studies and NLO Properties
Spectroscopic studies on proton transfer reactions of compounds similar to 4-Oxo-tetrahydroquinoline-6-carbonitrile have been conducted. These studies provide insights into their molecular interactions and potential applications in analytical chemistry (Alghanmi et al., 2012).
Safety And Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. Given the diverse biological activities of similar quinoline derivatives , there may be potential for the development of novel therapeutic agents based on the 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile scaffold.
Propriétés
IUPAC Name |
4-oxo-2,3-dihydro-1H-quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-2,5,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOYHNMZAVXDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2948519.png)
![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)

![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)
![Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2948530.png)
![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)
![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)

![2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948539.png)

![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)